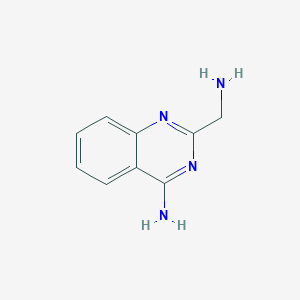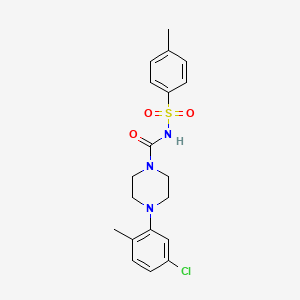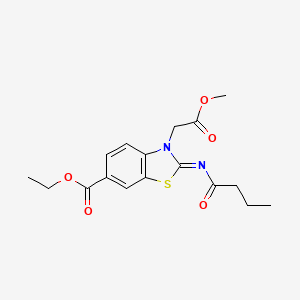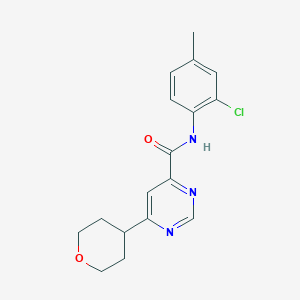![molecular formula C17H20ClN3S B2805136 N-{2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}-N,N-dimethylamine CAS No. 478246-71-8](/img/structure/B2805136.png)
N-{2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}-N,N-dimethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-{2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}-N,N-dimethylamine” is a chemical compound . It is used in scientific research due to its unique structure, which allows for diverse applications, including drug discovery and development, molecular biology studies, and medicinal chemistry investigations.
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray diffraction and computational methods like density functional theory (DFT). These methods can provide information about the 3D structure of the molecule, the types of bonds present, and the overall shape of the molecule .Applications De Recherche Scientifique
Synthesis and Transformations
Some Transformations of Quinazolinone Derivatives : Research has explored the condensation and cyclization reactions involving quinazolinone derivatives, leading to the formation of compounds with potential biological activities. These studies are crucial for understanding how chemical modifications can affect the properties and applications of these compounds (Markosyan et al., 2018).
Synthesis of Quinazolinone and Dihydroquinazoline Derivatives : Investigations into the synthesis of various quinazolinone derivatives reveal the versatility of these compounds in forming peptidomimetic building blocks, highlighting their significance in medicinal chemistry (Marinko et al., 2000).
Regioselective Sulfonylation of Quinazolin-4(3H)-ones : The study on the sulfonylation of quinazolin-4(3H)-ones provides insights into the chemical behavior of these compounds under different conditions, offering pathways to novel derivatives with potential applications (Mertens et al., 2013).
Chemical Properties and Applications
Antitumor and Antibacterial Activity of Quinazoline Derivatives : A study focused on the synthesis of dihydronaphthaline and dihydrobenzo[h]quinazoline derivatives demonstrates their antitumor and antibacterial activities. This research underscores the potential of quinazoline compounds in the development of new therapeutic agents (Markosyan et al., 2019).
Direct Amination of Quinazolin-4(3H)-ones : The efficient direct amination of quinazolin-4(3H)-ones using N,N-dimethylformamide as a nitrogen source at room temperature represents a significant methodological advancement in the synthesis of 4-(dimethylamino)quinazolines, highlighting the potential for developing novel compounds with enhanced properties (Chen et al., 2015).
Propriétés
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-N,N-dimethyl-5,6,7,8-tetrahydroquinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3S/c1-21(2)16-13-8-4-6-10-15(13)19-17(20-16)22-11-12-7-3-5-9-14(12)18/h3,5,7,9H,4,6,8,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXWAORWTZYSEBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC2=C1CCCC2)SCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-methoxybenzyl)propanamide](/img/structure/B2805056.png)
![N-cyclopentyl-2-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]acetamide](/img/no-structure.png)
![2-Amino-4-(4-chlorophenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2805063.png)

![N-(4-fluorophenyl)-2-[6-(4-methylphenyl)-2-(methylthio)-5,7-dioxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl]acetamide](/img/structure/B2805065.png)


![3-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]-1,3-oxazolidin-2-one](/img/structure/B2805069.png)
![N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide](/img/structure/B2805070.png)
![N-(1-cyanocycloheptyl)-2-[(1-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide](/img/structure/B2805073.png)

